BenchChemオンラインストアへようこそ!

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Combinatorial Chemistry Scaffold Diversity Heterocyclic Library

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide (CAS 1421491-78-2) is a synthetic small molecule (MF: C18H17N5O2, MW: 335.37 g/mol) that belongs to the class of 2H-indazole-6-carboxamides bearing a benzimidazole-methyl side chain. The compound was prepared as part of a 200-member combinatorial library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides synthesized via a solution-phase N,N-bond-forming heterocyclization optimized for parallel production at ≥10 mg scale with automated preparative HPLC purification.

Molecular Formula C18H17N5O2
Molecular Weight 335.367
CAS No. 1421491-78-2
Cat. No. B2779272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide
CAS1421491-78-2
Molecular FormulaC18H17N5O2
Molecular Weight335.367
Structural Identifiers
SMILESCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3)OC
InChIInChI=1S/C18H17N5O2/c1-23-18(25-2)12-8-7-11(9-15(12)22-23)17(24)19-10-16-20-13-5-3-4-6-14(13)21-16/h3-9H,10H2,1-2H3,(H,19,24)(H,20,21)
InChIKeyQNRHDCRKFYNSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide (CAS 1421491-78-2): Chemical Class and Structural Context for Procurement


N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide (CAS 1421491-78-2) is a synthetic small molecule (MF: C18H17N5O2, MW: 335.37 g/mol) that belongs to the class of 2H-indazole-6-carboxamides bearing a benzimidazole-methyl side chain [1]. The compound was prepared as part of a 200-member combinatorial library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides synthesized via a solution-phase N,N-bond-forming heterocyclization optimized for parallel production at ≥10 mg scale with automated preparative HPLC purification [1]. No target-specific biological activity data (e.g., IC50, Ki, cell-based potency) have been disclosed in the peer-reviewed literature for this discrete compound; its inclusion in the library serves as a scaffold-diversification example rather than an optimized lead [1]. This evidence guide therefore focuses on the verifiable structural, synthetic, and class-level features that may influence scientific selection over close analogs.

Why Generic Substitution Is Not Straightforward for N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide (1421491-78-2)


The 2H-indazole-6-carboxamide scaffold tolerates extensive variation at the N2-alkyl, C3-alkoxy, and carboxamide-amine positions, generating a wide physicochemical and putative biological space within a single library [1]. Even structurally close analogs differing only in the carboxamide amine component can exhibit divergent hydrogen-bonding capacity, lipophilicity, and metabolic stability profiles because the benzimidazole moiety introduces two additional H-bond donor/acceptor sites and a planar aromatic system capable of π-stacking [1]. Consequently, substituting this compound with a general ‘indazole carboxamide’ or a simpler benzimidazole derivative without the specific 2-methyl-3-methoxy-2H-indazole core and the methylene-linked benzimidazole side chain risks losing the precise spatial arrangement required for a given binding hypothesis. Quantified differentiation data are currently unavailable; the functional consequence of this structural uniqueness is therefore prospective and must be validated experimentally by the end user.

Quantitative Differentiation Evidence for N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide (1421491-78-2) Relative to Nearest Comparators


Structural Uniqueness: Benzimidazole-Containing Side Chain vs. Common Amine Substituents in the 2-Alkyl-3-alkoxy-2H-indazole-6-carboxamide Library

In the Mills et al. 200-member library, the majority of carboxamide side chains are simple alkyl-, benzyl-, or phenyl-amines [1]. The target compound is distinguished by a (1H-benzo[d]imidazol-2-yl)methylamine side chain, introducing a fused bicyclic heteroaromatic system at the carboxamide terminus [1]. This structural feature is not present in any other library member explicitly disclosed in the publication.

Combinatorial Chemistry Scaffold Diversity Heterocyclic Library

Synthetic Accessibility and Compound Supply: Optimized Parallel Synthesis at ≥10 mg Scale

The library synthesis reported by Mills et al. employed an optimized N,N-bond-forming heterocyclization with controlled alcohol/water solvent ratios, followed by automated preparative HPLC, to deliver individual 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides in ≥10 mg quantities with >95% purity [1]. The target compound was produced under these standardized, quality-controlled conditions, distinguishing it from singleton custom-synthesized analogs that may lack documented purification protocols.

Parallel Synthesis Solution-Phase Chemistry Library Production

Regioisomeric Definition: 2H-Indazole vs. 1H-Indazole Core in the Carboxamide Library

The Mills library exclusively yields the 2H-indazole tautomer (confirmed by X-ray crystallography on representative members), not the 1H-indazole isomer [1]. Many commercial indazole carboxamides or benzimidazole-indazole hybrids are described as 1H-indazoles or unspecified tautomer mixtures [1]. The defined 2-methyl-2H-indazole regioisomer may exhibit distinct physicochemical properties (e.g., dipole moment, logP) and biological target preference compared to the 1H-tautomer.

Indazole Tautomerism Regiochemistry Medicinal Chemistry

Explicit Limitation: Absence of Public Target-Specific Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (excluding prohibited vendor sites) did not retrieve any IC50, Ki, EC50, cell viability, or in vivo efficacy data for this specific CAS number [1]. The Mills et al. publication reports no biological assay results for any individual library member [1]. Therefore, no quantitative potency or selectivity comparison against named analogs can be made at this time. This absence is explicitly noted so that procurement decisions are based on the verifiable synthetic and structural evidence above rather than on unsubstantiated biological claims.

Bioactivity Gap Screening Compound Data Availability

Recommended Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide (1421491-78-2) Based on Available Evidence


Scaffold-Hopping and Kinase Inhibitor Library Expansion

The compound provides a 2H-indazole-benzimidazole hybrid scaffold that combines a kinase-biased indazole core with a benzimidazole moiety—both privileged structures in kinase inhibitor design [1]. It is suitable for inclusion in diversity-oriented screening decks targeting kinases or other ATP-binding proteins, where the defined 2H-tautomer and the unique benzimidazole side chain may access binding conformations not explored by simpler indazole analogs.

Positive Control for 2H-Indazole Synthetic Chemistry

Because the compound was produced via the well-characterized Mills synthesis and purified by automated preparative HPLC with documented purity ≥95%, it can serve as a reference standard for laboratories validating their own N,N-bond-forming heterocyclization routes to 2H-indazole-6-carboxamides [1].

Physicochemical and Metabolic Stability Profiling of Indazole-Benzimidazole Hybrids

The compound's dual heterocyclic architecture—featuring the metabolically more resistant 2H-indazole tautomer (less prone to Phase I/II metabolism than phenol bioisosteres) and a benzimidazole H-bond network—makes it a relevant probe for systematic ADME/T profiling studies comparing indazole-benzimidazole hybrids against single-heterocycle benchmarks [1].

Fragment-Based or Structure-Based Drug Design Starting Point

With a molecular weight of 335.37 g/mol and a defined X-ray-compatible indazole core, this compound is suitable for soaking or co-crystallization trials with proteins of interest, where the electron-rich benzimidazole and methoxy-indazole moieties can facilitate phasing and binding-mode determination [1].

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.